Cas no 595609-31-7 (5'-S-(4-Ethylphenyl)-5'-thio-adenosine)
5'-S-(4-Ethylphenyl)-5'-thio-adenosine Chemical and Physical Properties
Names and Identifiers
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- Adenosine, 5'-S-(4-ethylphenyl)-5'-thio-
- Adenosine, 5'-S-(4-ethylphenyl)-5'-thio- (9CI)
- 5'-S-(4-Ethylphenyl)-5'-thio-adenosine
- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol
- 595609-31-7
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- Inchi: 1S/C18H21N5O3S/c1-2-10-3-5-11(6-4-10)27-7-12-14(24)15(25)18(26-12)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,12,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t12-,14-,15-,18-/m1/s1
- InChI Key: WCENDOIXHAHJNM-SCFUHWHPSA-N
- SMILES: S(C1=CC=C(CC)C=C1)C[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N)N=C2)[C@H](O)[C@@H]1O
Computed Properties
- Exact Mass: 387.13651072Da
- Monoisotopic Mass: 387.13651072Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 145Ų
5'-S-(4-Ethylphenyl)-5'-thio-adenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E923895-25mg |
5'-S-(4-Ethylphenyl)-5'-thio-adenosine |
595609-31-7 | 25mg |
$207.00 | 2023-05-18 | ||
| TRC | E923895-50mg |
5'-S-(4-Ethylphenyl)-5'-thio-adenosine |
595609-31-7 | 50mg |
$385.00 | 2023-05-18 | ||
| TRC | E923895-250mg |
5'-S-(4-Ethylphenyl)-5'-thio-adenosine |
595609-31-7 | 250mg |
$1642.00 | 2023-05-18 | ||
| TRC | E923895-100mg |
5'-S-(4-Ethylphenyl)-5'-thio-adenosine |
595609-31-7 | 100mg |
$ 800.00 | 2023-09-07 |
5'-S-(4-Ethylphenyl)-5'-thio-adenosine Suppliers
5'-S-(4-Ethylphenyl)-5'-thio-adenosine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5'-S-(4-Ethylphenyl)-5'-thio-adenosine
Introduction to 5'-S-(4-Ethylphenyl)-5'-thio-adenosine (CAS No. 595609-31-7)
5'-S-(4-Ethylphenyl)-5'-thio-adenosine is a specialized nucleoside analog that has garnered significant attention in the field of pharmaceutical research and drug development. This compound, identified by its unique CAS No. 595609-31-7, belongs to a class of molecules that modify the structure of adenosine, a naturally occurring purine nucleoside essential for various biological processes. The introduction of a sulfur atom at the 5' position and an ethylphenyl group at the 4-position introduces novel biochemical properties, making it a promising candidate for therapeutic applications.
The chemical structure of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine features a ribose sugar backbone, with modifications that enhance its interaction with biological targets. The thioether linkage at the 5' position replaces the hydroxyl group, which can influence metabolic stability and binding affinity. The presence of the 4-ethylphenyl moiety further diversifies its pharmacophoric properties, potentially enabling selective interactions with enzymes or receptors involved in cellular signaling pathways.
Recent advancements in nucleoside chemistry have highlighted the importance of such modified nucleosides in developing antiviral, anticancer, and anti-inflammatory agents. The unique structural features of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine make it an intriguing molecule for investigating its potential effects on adenosine receptor modulation. Adenosine receptors (A1, A2A, A2B, and A3) play critical roles in regulating various physiological processes, including neurotransmission, immune responses, and cardiovascular function.
Studies have demonstrated that modifications to the adenosine molecule can alter its receptor binding affinity and metabolic fate. For instance, the introduction of a sulfur atom can enhance stability against enzymatic degradation, while aromatic groups like the ethylphenyl ring can improve binding interactions with specific targets. This has led to increased interest in exploring derivatives like 5'-S-(4-Ethylphenyl)-5'-thio-adenosine for their potential therapeutic benefits.
In the context of current research, 5'-S-(4-Ethylphenyl)-5'-thio-adenosine has been investigated for its potential role in modulating adenosine receptor signaling. Preclinical studies suggest that this compound may exhibit selective activity against certain adenosine receptors, which could be exploited for treating conditions such as inflammation, pain, and neurodegenerative disorders. The ethylphenyl group appears to contribute to enhanced binding affinity to specific adenosine receptors, potentially leading to more pronounced pharmacological effects compared to unmodified adenosine.
The synthesis of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine involves complex organic transformations, including thiophilic substitution reactions and protective group strategies to ensure regioselectivity. Advanced synthetic methodologies have enabled the efficient preparation of this compound in sufficient quantities for preclinical evaluation. The structural complexity of this molecule underscores the challenges and opportunities in medicinal chemistry for developing novel therapeutics.
One of the key areas of interest is the compound's potential as an antagonist or partial agonist for adenosine receptors. Adenosine receptor antagonists have shown promise in treating conditions characterized by excessive adenosine signaling, such as ischemic heart disease and stroke. Conversely, partial agonists may offer a balanced approach by modulating receptor activity without causing adverse effects associated with full agonists or antagonists.
Emerging research also explores the role of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine in modulating immune responses. Adenosine has been implicated in various immunomodulatory processes, and targeting adenosine receptors has emerged as a strategy for regulating inflammation and immune cell function. The structural modifications in 5'-S-(4-Ethylphenyl)-5'-thio-adenosine may confer unique immunomodulatory properties, making it a candidate for developing immunotherapeutic agents.
The pharmacokinetic profile of 5'-S-(4-Ethylphenyl)-5'-thio-adenosine is another critical aspect that needs thorough investigation. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways will determine its suitability for clinical applications. Advanced computational modeling techniques have been employed to predict these properties early in the drug discovery process, streamlining the development pipeline.
In conclusion, 5'-S-(4-Ethylphenyl)-5'-thio-adenosine (CAS No. 595609-31-7) represents a fascinating example of how structural modifications can lead to novel pharmacological entities with therapeutic potential. Its unique chemical properties make it an attractive candidate for further exploration in drug development. As research continues to uncover new insights into adenosine receptor biology, this compound holds promise for addressing various medical conditions through targeted modulation of adenosine signaling pathways.
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